molecular formula C12H10O3 B12912645 3(2H)-Furanone, 2-acetyl-5-phenyl- CAS No. 56519-19-8

3(2H)-Furanone, 2-acetyl-5-phenyl-

Cat. No.: B12912645
CAS No.: 56519-19-8
M. Wt: 202.21 g/mol
InChI Key: HGLOEYGUWKAMII-UHFFFAOYSA-N
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Description

3(2H)-Furanone, 2-acetyl-5-phenyl- is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Biological Activity

3(2H)-Furanone, 2-acetyl-5-phenyl- (CAS No. 56519-19-8) is a five-membered heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The molecular formula of 3(2H)-Furanone, 2-acetyl-5-phenyl- is C11H10O2C_{11}H_{10}O_2, with a molecular weight of approximately 174.20 g/mol. The compound features a furanone ring structure that contributes to its reactivity and biological activity.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that derivatives of 3(2H)-furanone can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selective inhibition is significant as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 . The anti-inflammatory mechanism involves the suppression of prostaglandin synthesis, which is crucial in mediating inflammation.

2. Antimicrobial Activity

3(2H)-Furanone derivatives have shown promising antimicrobial properties against various bacteria and fungi. These compounds disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to cell death. For instance, studies have identified specific furanone derivatives that exhibit potent activity against pathogenic strains such as Staphylococcus aureus and Candida albicans .

3. Anticancer Potential

The anticancer properties of 3(2H)-furanone derivatives are under investigation, with some studies suggesting that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The ability to target multiple pathways makes these compounds attractive candidates for further development in cancer therapeutics.

The biological activity of 3(2H)-furanone is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : As noted, the compound acts as a selective COX-2 inhibitor, which plays a pivotal role in reducing inflammation .
  • Membrane Disruption : The lipophilicity of furanones allows them to integrate into microbial membranes, disrupting their integrity and function .
  • Cell Cycle Modulation : In cancer cells, furanones may interfere with cell cycle progression, promoting apoptosis through intrinsic pathways .

Case Study 1: Anti-inflammatory Activity

A study involving the synthesis of novel 4,5-diaryl-3(2H)-furanone derivatives demonstrated their efficacy as selective COX-2 inhibitors. These compounds were tested in vitro and showed a significant reduction in inflammatory markers compared to traditional NSAIDs .

Case Study 2: Antimicrobial Efficacy

In another investigation, various furanone derivatives were screened for antimicrobial activity against clinical isolates. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Table 1: Biological Activities of 3(2H)-Furanone Derivatives

Activity TypeMechanism of ActionExample CompoundsReference
Anti-inflammatoryCOX-2 inhibition4,5-diaryl-furanones
AntimicrobialMembrane disruptionVarious furanone derivatives
AnticancerInduction of apoptosisSpecific furanones

Properties

CAS No.

56519-19-8

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-acetyl-5-phenylfuran-3-one

InChI

InChI=1S/C12H10O3/c1-8(13)12-10(14)7-11(15-12)9-5-3-2-4-6-9/h2-7,12H,1H3

InChI Key

HGLOEYGUWKAMII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C=C(O1)C2=CC=CC=C2

Origin of Product

United States

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